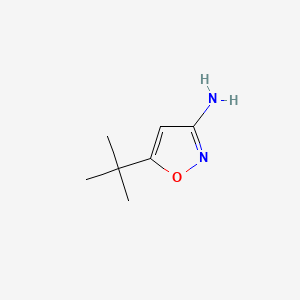
3-Amino-5-tert-butylisoxazole
Cat. No. B1265968
Key on ui cas rn:
55809-36-4
M. Wt: 140.18 g/mol
InChI Key: GGXGVZJHUKEJHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04259501
Procedure details


This invention relates to a method for optimizing the yield of 3-amino-5-(t-butyl)isoxazole over the yield of the isomeric 5-amino-3-(t-butyl)isoxazole. The method is carried out in a stepwise manner utilizing in a first step the reaction of a lower alkyl pivalate with acetonitrile in the presence of a base to yield pivalyl acetonitrile, which pivalyl acetonitrile is then reacted with hydroxylamine under carefully controlled conditions of pH to yield a preponderance of 3-amino-5-(t-butyl)isoxazole.


[Compound]
Name
lower alkyl pivalate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:6]=[C:5]([C:7]([CH3:10])([CH3:9])[CH3:8])[O:4]N=1.NC1ON=C(C(C)(C)C)C=1>C(#N)C>[C:5]([CH2:6][C:2]#[N:1])(=[O:4])[C:7]([CH3:10])([CH3:9])[CH3:8]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NOC(=C1)C(C)(C)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC1=CC(=NO1)C(C)(C)C
|
Step Three
[Compound]
|
Name
|
lower alkyl pivalate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(C)(C)C)(=O)CC#N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

